molecular formula C16H28N2O5 B14846897 4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester

4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14846897
M. Wt: 328.40 g/mol
InChI Key: NQNBFPJVBPDUJG-UHFFFAOYSA-N
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Description

4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the piperazine family. Piperazines are a class of chemicals commonly used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This compound is characterized by its unique structure, which includes a piperazine ring substituted with carboxymethyl, dimethyl-propyl, and tert-butyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Substitution Reactions:

    Esterification: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove oxygen atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple cyclic compound with two nitrogen atoms at opposite positions in the ring.

    N-Methylpiperazine: A piperazine derivative with a methyl group attached to one of the nitrogen atoms.

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic piperazine derivative used as a catalyst and ligand in organic synthesis.

Uniqueness

4-Carboxymethyl-2-(1,2-dimethyl-propyl)-5-oxo-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C16H28N2O5

Molecular Weight

328.40 g/mol

IUPAC Name

2-[5-(3-methylbutan-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid

InChI

InChI=1S/C16H28N2O5/c1-10(2)11(3)12-7-17(9-14(20)21)13(19)8-18(12)15(22)23-16(4,5)6/h10-12H,7-9H2,1-6H3,(H,20,21)

InChI Key

NQNBFPJVBPDUJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1CN(C(=O)CN1C(=O)OC(C)(C)C)CC(=O)O

Origin of Product

United States

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